molecular formula C15H22BNO3 B13457386 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13457386
M. Wt: 275.15 g/mol
InChI Key: XMSQBHKHNKQPRJ-UHFFFAOYSA-N
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Description

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that features both boronic ester and benzoxazine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., K2CO3), and aryl halides.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas and a suitable catalyst (e.g., Pd/C).

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols/Phenols: Formed through oxidation of the boronic ester.

    Amines: Formed through reduction of the benzoxazine ring.

Scientific Research Applications

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine involves its ability to participate in various chemical reactions due to the presence of the boronic ester and benzoxazine functionalities. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the benzoxazine ring can undergo ring-opening polymerization .

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H22BNO3/c1-10-9-17-12-8-11(6-7-13(12)18-10)16-19-14(2,3)15(4,5)20-16/h6-8,10,17H,9H2,1-5H3

InChI Key

XMSQBHKHNKQPRJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CN3)C

Origin of Product

United States

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